molecular formula C15H24N2O3 B2386954 N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide CAS No. 877630-83-6

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide

Cat. No.: B2386954
CAS No.: 877630-83-6
M. Wt: 280.368
InChI Key: MTKGCZXUNAHXMK-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a synthetic organic compound designed for research and development purposes. This molecule features a furan ring, a morpholine moiety, and a 3-methylbutanamide group, a combination of structural motifs that is frequently explored in medicinal chemistry and pharmacology. The furan heterocycle is a common scaffold in bioactive molecules and is found in various compounds with demonstrated biological activity . The inclusion of the morpholine ring is a strategic modification often employed to fine-tune the physicochemical properties of a molecule, such as its solubility and metabolic stability. The amide linkage provides a rigid, planar structure that can be crucial for molecular recognition and binding to biological targets. Compounds with structural similarities to this compound have been investigated for a range of potential research applications. Furan-containing molecules are actively studied for their antimicrobial properties against organisms such as Escherichia coli and Staphylococcus aureus . Furthermore, the furan ring is a key component in novel inhibitors targeting specific viral proteases, highlighting its relevance in antiviral drug discovery . Researchers may also explore the potential of this compound in neurological studies, as hybrid molecules combining furan and amide groups are of interest for targeting neurological pathways . Its precise mechanism of action would be subject to empirical determination in specific assay systems. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-12(2)10-15(18)16-11-13(14-4-3-7-20-14)17-5-8-19-9-6-17/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKGCZXUNAHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CO1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on substituent effects, biological activity, and physicochemical properties.

Morpholinoethylamine Derivatives with Aromatic Substituents

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structure: Morpholinoethyl group linked to an acetamide bearing a naphthyloxy substituent.
  • Key Findings :
    • Demonstrated cytotoxic activity against HeLa cells, with an IC₅₀ of 3.16 µM/mL, comparable to cisplatin .
    • The naphthyloxy group likely enhances lipophilicity and intercalation into cellular membranes or DNA.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Morpholinoacetamide linked to a thiazole ring with a 2-chlorophenyl group.
  • Key Findings: Thiazole rings are known to enhance metabolic stability and hydrogen-bonding interactions .
  • Comparison : Replacing thiazole with furan (as in the target compound) may alter electronic properties (e.g., reduced basicity) and bioavailability.

Compounds with 3-Methylbutanamide Moieties

2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide
  • Structure : 3-Methylbutanamide linked to an indazole fluoropentyl group.
  • Key Findings :
    • Indazole derivatives are often associated with kinase inhibition or apoptosis induction .
  • Comparison: The absence of a morpholinoethyl group in this compound highlights the importance of the morpholine ring in modulating solubility and cellular uptake for the target molecule.
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide
  • Structure: Morpholinoacetamide with a cyano-substituted 3-methylbutanamide.
  • Key Findings: The cyano group may enhance metabolic stability by resisting hydrolysis .

Heterocyclic Amide Derivatives

(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide
  • Structure: Morpholinoethylamine linked to a cinnamamido-acrylamide scaffold.
  • Key Findings :
    • The conjugated acrylamide system may contribute to redox activity or protein binding .
  • Comparison: The target compound’s furan ring offers a smaller aromatic surface area, which might reduce nonspecific binding compared to cinnamamide derivatives.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Properties Evidence ID
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthyloxy, acetamide Cytotoxic (HeLa IC₅₀: 3.16 µM/mL)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole, chlorophenyl Metabolic stability (inferred)
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide Cyano, 3-methylbutanamide Enhanced hydrolytic stability
2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide Indazole, fluoropentyl Kinase inhibition (inferred)

Research Implications and Gaps

  • Morpholine Role: The morpholinoethyl group appears critical for cellular penetration and solubility across analogs .
  • Furan vs. Other Heterocycles : Furan’s lower electron density compared to thiazole or indazole may reduce cytotoxicity but improve metabolic clearance .
  • Data Limitations : Direct pharmacological data for the target compound are lacking; future studies should prioritize synthesis and in vitro testing.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2 furan 2 yl 2 morpholinoethyl 3 methylbutanamide\text{N 2 furan 2 yl 2 morpholinoethyl 3 methylbutanamide}

This structure features a furan moiety, a morpholine ring, and an amide functional group, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets including:

  • G Protein-Coupled Receptors (GPCRs): These receptors play a significant role in signal transduction and are often implicated in drug action.
  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, impacting cellular functions.

Anticancer Activity

Studies have shown that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency against these cancer types.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate the activity of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Study on Neutrophil Activation:
    In a study examining the effect of the compound on neutrophil activation, it was found to significantly reduce superoxide generation, indicating its potential as an anti-inflammatory agent. The study reported a reduction in reactive oxygen species (ROS) production by up to 40% at optimal concentrations.
  • In Vivo Studies:
    Animal models have demonstrated that administration of this compound results in reduced tumor growth and improved survival rates in mice bearing xenograft tumors, suggesting its therapeutic potential in oncology.

Q & A

Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the functionalization of the furan ring. Key steps include:

  • Mannich reaction : Condensation of furan-2-carbaldehyde with morpholine and an appropriate amine precursor to introduce the morpholinoethyl group .
  • Amide coupling : Reaction of the intermediate amine with 3-methylbutanoyl chloride under anhydrous conditions (e.g., DCM solvent, nitrogen atmosphere) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Optimization involves adjusting reaction time, temperature (e.g., 0–25°C for amide coupling), and stoichiometry of reagents to minimize side products like N-acylurea derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and morpholine moiety (δ 2.4–3.8 ppm for CH2_2 groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~349.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Substituent variation : Synthesize analogs with modified furan (e.g., 5-nitro-furan) or morpholine (e.g., thiomorpholine) groups to assess impact on target binding .
  • Bioassays : Test analogs in in vitro models (e.g., cancer cell lines for antiproliferative activity using MTT assays ) and in silico docking (e.g., AutoDock Vina to predict binding affinity to kinase targets) .
  • Data interpretation : Use IC50_{50} values and computational binding scores to correlate structural features with activity .

Q. What experimental strategies are effective for identifying the biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .
  • CRISPR-Cas9 knockout : Validate candidate targets by knocking out genes encoding putative targets and assessing loss of compound efficacy .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50_{50}50​ values across assays)?

  • Replicate experiments : Perform triplicate measurements under standardized conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Cross-validate results using complementary methods (e.g., ATP depletion assays alongside MTT for cytotoxicity ).
  • Quality control : Verify compound stability (e.g., HPLC pre-/post-assay) and exclude batch-to-batch variability .

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular dynamics : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding using GROMACS .

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (test pH-dependent stability in PBS) .
  • Formulation : Use cyclodextrin-based nanoencapsulation or PEGylation to improve bioavailability .

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